1-[4-(Isopropylsulfonyl)phenyl]hydrazine

ATR/ATM Kinase Inhibition DNA Damage Response Cancer Chemotherapy

1-[4-(Isopropylsulfonyl)phenyl]hydrazine (C9H14N2O2S, MW 214.28) is a para-substituted aryl hydrazine building block featuring an isopropylsulfonyl electron-withdrawing group. This structure distinguishes it from simpler phenylhydrazines and positions it as a strategic intermediate for constructing 2-aminopyrazine cores found in clinical-phase Ataxia Telangiectasia and Rad3-Related (ATR) kinase inhibitors such as VX-970 (berzosertib).

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
Cat. No. B7814050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Isopropylsulfonyl)phenyl]hydrazine
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)NN
InChIInChI=1S/C9H14N2O2S/c1-7(2)14(12,13)9-5-3-8(11-10)4-6-9/h3-7,11H,10H2,1-2H3
InChIKeyWITYOZYJYOLXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Isopropylsulfonyl)phenyl]hydrazine: A Key Sulfonyl-Activated Hydrazine Intermediate for Kinase-Targeted Synthesis


1-[4-(Isopropylsulfonyl)phenyl]hydrazine (C9H14N2O2S, MW 214.28) is a para-substituted aryl hydrazine building block featuring an isopropylsulfonyl electron-withdrawing group. This structure distinguishes it from simpler phenylhydrazines and positions it as a strategic intermediate for constructing 2-aminopyrazine cores found in clinical-phase Ataxia Telangiectasia and Rad3-Related (ATR) kinase inhibitors such as VX-970 (berzosertib) [1]. The sulfonyl moiety imparts specific electronic and solubility characteristics that directly influence downstream coupling reactions and pharmacokinetic profiles of the final drug candidates.

Why 1-[4-(Isopropylsulfonyl)phenyl]hydrazine Cannot Be Replaced by Unsubstituted or Methylsulfonyl Phenylhydrazines in High-Value Synthesis


Generic substitution of 1-[4-(Isopropylsulfonyl)phenyl]hydrazine with unsubstituted phenylhydrazine or 4-(methylsulfonyl)phenylhydrazine is not feasible for advanced medicinal chemistry programs. The isopropylsulfonyl group is a critical pharmacophoric element retained through multi-step synthesis to maintain ATR kinase binding affinity [1]. In the development of VX-970, the 4-isopropylsulfonyl substituent was specifically optimized to enhance intra- and intermolecular polar interactions, directly contributing to a Ki of 0.17 nM against ATR . Using a smaller methylsulfonyl analog or an unsubstituted ring would abolish these key contacts, leading to a profound loss of potency and invalidating structure-activity relationships (SAR) established during lead optimization. The specific regiochemistry (para) and steric bulk are therefore non-negotiable for programs requiring fidelity to clinical candidates.

Quantitative Evidence Guide: Comparative Physicochemical and Biological Performance of 1-[4-(Isopropylsulfonyl)phenyl]hydrazine


ATM Kinase Inhibitory Activity: Class-Level Comparison of 4-Isopropylsulfonylphenyl Derivatives vs. Unsubstituted Phenyl Analogs

While direct bioactivity data for the free hydrazine is not available, a closely related 3-amino-6-(4-(isopropylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide (CHEMBL1766793) demonstrates measurable ATM kinase inhibition with a Ki of 4000 nM [1]. This contrasts with the unsubstituted phenyl analog series, which lack the essential sulfonyl hydrogen-bond acceptor and show significantly reduced binding. The 4-isopropylsulfonylphenyl moiety is thus a validated pharmacophoric element, and its introduction via this hydrazine intermediate is crucial for building active kinase inhibitor cores.

ATR/ATM Kinase Inhibition DNA Damage Response Cancer Chemotherapy

Molecular Weight Differentiation: Impact on Downstream Coupling Efficiency and Product Handling

1-[4-(Isopropylsulfonyl)phenyl]hydrazine has a molecular weight of 214.28 g/mol . This is significantly higher than unsubstituted phenylhydrazine (108.14 g/mol) and 4-methylsulfonylphenylhydrazine (~186.23 g/mol). The increased mass, due to the isopropyl group, reduces volatility and improves handling safety compared to lower-weight hydrazines, while still maintaining favorable solubility for common coupling reactions (e.g., Buchwald-Hartwig, nucleophilic aromatic substitution) [1]. This balance is critical for kilo-lab scale-up where volatile hydrazine derivatives pose significant exposure risks.

Organic Synthesis Medicinal Chemistry Building Block Selection

Isopropyl vs. Methyl Steric Bulk: Regiochemical Fidelity in Pyrazine Ring Formation

The synthesis of clinical ATR inhibitor VX-970 exploits the 4-isopropylsulfonylphenyl group for a key pyrazine ring formation [1]. The steric profile of the isopropyl group directs regiochemistry and influences crystal packing interactions in the final drug substance, as detailed in the optimization of intra- and intermolecular polar interactions [1]. Analogs with a smaller methyl group (e.g., 4-methylsulfonylphenylhydrazine) would lack the same steric constraints, potentially leading to undesired regioisomers and polymorph control issues during scale-up.

Synthetic Methodology ATR Inhibitor Synthesis Regioselectivity

Validated Application Scenarios for 1-[4-(Isopropylsulfonyl)phenyl]hydrazine in Drug Discovery and Chemical Biology


Synthesis of Clinical-Stage ATR Kinase Inhibitors (e.g., Berzosertib/VX-970)

This building block is the definitive precursor for introducing the 4-(isopropylsulfonyl)phenyl group into the 2-aminopyrazine core of VX-970, a first-in-class clinical ATR inhibitor [1]. Programs aiming to replicate or derivatize this clinical candidate must use this specific hydrazine to maintain the established synthetic route and avoid extensive re-optimization of downstream steps.

Focused DNA Damage Response (DDR) Kinase Library Synthesis

Given the confirmed inhibitory activity of 4-isopropylsulfonylphenyl-containing compounds against ATM kinase (Ki = 4000 nM for a representative analog [2]), this hydrazine can be used as a versatile building block to generate libraries targeting the ATM/ATR signaling axis. The electron-withdrawing sulfonyl group also provides a synthetic handle for further diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Development of Sulfonyl-Activated Prodrugs

Arylsulfonyl hydrazides are a known class of hypoxia-selective antineoplastic prodrugs [3]. The isopropyl substituent offers a balance of steric protection and hydrolytic lability that can be exploited to tune the activation half-life of sulfonyl hydrazine prodrugs, a key parameter for achieving tumor-selective release of cytotoxic warheads.

Process Chemistry: Safer Scale-Up of Hydrazine Chemistry

The higher molecular weight (214.28 g/mol [1]) and lower volatility of this compound compared to unsubstituted phenylhydrazine reduces the inhalation hazard profile during scale-up. This makes it a safer starting material for process R&D groups transitioning from discovery to preclinical supply.

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